4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is a chemical compound that features a dichlorocyclopropyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine typically involves the reaction of 2,2-dichlorocyclopropylamine with a thiazole derivative under controlled conditions. One common method includes the use of dichlorocarbene addition to olefins to form the dichlorocyclopropyl group, followed by cyclization with thiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-dichlorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazole ring may also interact with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichlorocyclopropyl)benzene: Shares the dichlorocyclopropyl group but differs in the aromatic ring structure.
2-(2,2-Dichlorocyclopropyl)-1,3-dioxolane: Contains a dioxolane ring instead of a thiazole ring.
3-Methyl-2,2-dichlorocyclopropyl)benzene: Similar structure with a methyl group on the benzene ring.
Uniqueness
4-(2,2-Dichlorocyclopropyl)-1,3-thiazol-2-amine is unique due to the combination of the dichlorocyclopropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in synthetic applications.
Properties
CAS No. |
2742659-65-8 |
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Molecular Formula |
C6H6Cl2N2S |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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